![molecular formula C25H26O3 B14510366 1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene CAS No. 63966-04-1](/img/structure/B14510366.png)
1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” typically involves multi-step organic reactions. The starting materials may include 3-methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene derivatives and benzene derivatives. Common synthetic routes may involve:
Etherification: Formation of ether bonds between phenylene and benzene derivatives.
Alkylation: Introduction of methyl and prop-2-en-1-yl groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
“1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy and methyl groups to corresponding oxidized products.
Reduction: Reduction of double bonds in the prop-2-en-1-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of multiple functional groups suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In industrial applications, “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” may be used in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” involves its interaction with specific molecular targets. These interactions may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene: shares similarities with other phenylene and benzene derivatives, such as:
Uniqueness
The uniqueness of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” lies in its specific combination of functional groups and structural arrangement
Eigenschaften
CAS-Nummer |
63966-04-1 |
|---|---|
Molekularformel |
C25H26O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-methoxy-2-methyl-1,4-bis(phenylmethoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C25H26O3/c1-4-11-22-16-23(27-17-20-12-7-5-8-13-20)19(2)24(26-3)25(22)28-18-21-14-9-6-10-15-21/h4-10,12-16H,1,11,17-18H2,2-3H3 |
InChI-Schlüssel |
JJDYAUAWXXQISF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1OC)OCC2=CC=CC=C2)CC=C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


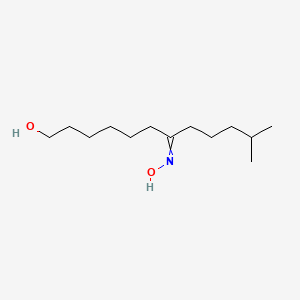
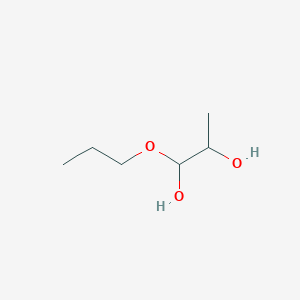
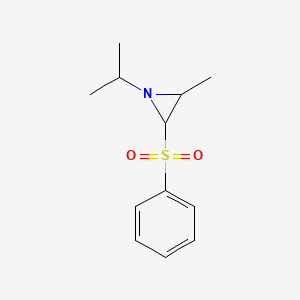
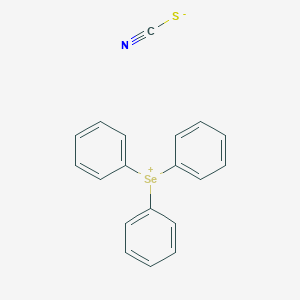



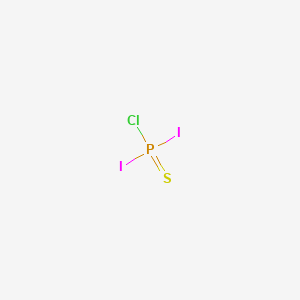

![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
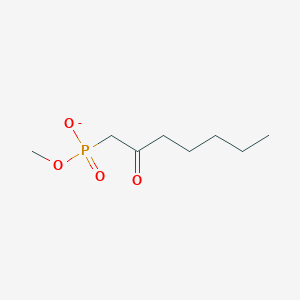
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)
